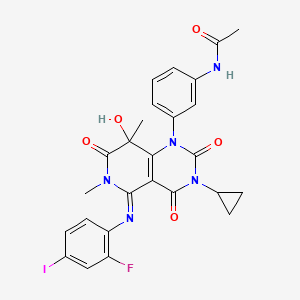
Trametinib Impurity-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
Trametinib Impurity-I undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include thionyl chloride in methanol for de-acetylation and dichloromethane for dissolution . Major products formed from these reactions include various derivatives of the original impurity, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Trametinib Impurity-I is primarily used in the pharmaceutical industry to ensure the purity and quality of trametinib . It is also used in analytical studies to determine the linearity, specificity, accuracy, limit of detection, limit of quantification, and relative retention factor of trametinib . Additionally, this impurity is valuable in stability studies to understand the degradation pathways and stability of trametinib under various conditions .
Mecanismo De Acción
The mechanism of action of Trametinib Impurity-I is not well-studied, as it is primarily a byproduct of trametinib synthesis. trametinib itself functions as an allosteric, ATP noncompetitive inhibitor of mitogen-activated protein kinase (MEK) 1 and MEK 2 . Trametinib inhibits cell growth of various BRAF V600 mutation-positive tumors by blocking the MAPK/ERK signaling pathway .
Comparación Con Compuestos Similares
Trametinib Impurity-I can be compared with other process-related impurities of trametinib, such as:
- 5-(2-fluoro-4-iodo phenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride
- 4-((3-acetamidophenyl)amino)-N-cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
These impurities are formed during the laboratory optimization of trametinib and have a significant impact on the quality of the drug product . This compound is unique due to its specific chemical structure and the conditions under which it is formed.
Propiedades
Fórmula molecular |
C26H23FIN5O5 |
|---|---|
Peso molecular |
631.4 g/mol |
Nombre IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34) |
Clave InChI |
PZDRAVCDHCXECY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


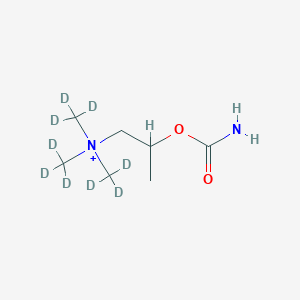
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
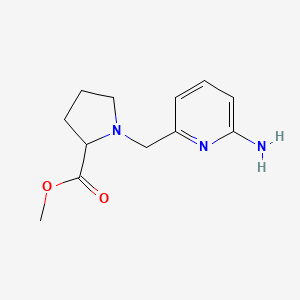


![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

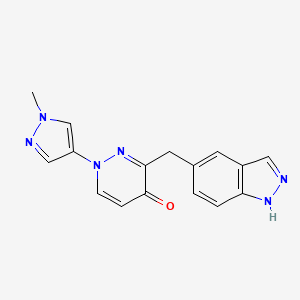
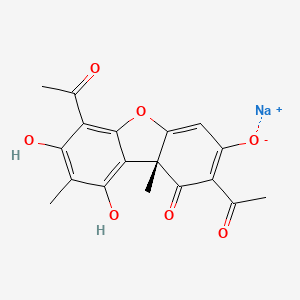
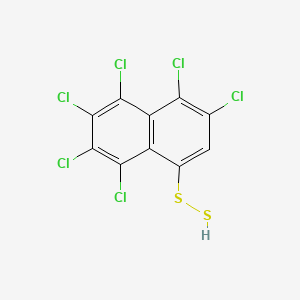
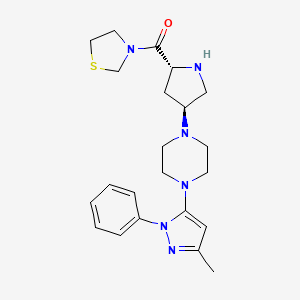
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
